molecular formula C₂₃H₂₅N₅O₇S B014881 [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate CAS No. 135041-23-5

[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate

Cat. No. B014881
M. Wt: 515.5 g/mol
InChI Key: VJKAWCGXGIQVPS-WGQQHEPDSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that aim to build the complex structure from simpler molecules. For example, the synthesis of similar sulfanyl acetates involves reactions starting from basic building blocks, leading to the formation of compounds with specific functional groups and stereochemistry necessary for further transformation (Pandey, Gaikwad, & Gadre, 2012).

Molecular Structure Analysis

Molecular structure analysis, often conducted through X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and theoretical calculations (like Density Functional Theory, DFT), provides insights into the compound's geometry, conformation, and electronic structure. For instance, the structure of a related diacetyl compound was elucidated, showing a specific twist conformation and planarity of the acetyl groups, which are crucial for understanding the compound's reactivity and interaction with other molecules (Shalaby, Fronczek, Voll, & Younathan, 1995).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often result in the formation of new structures with varied functional groups, indicating the compound's versatility in chemical synthesis. For example, cyclization reactions of thiosemicarbazides lead to the formation of triazole and thiadiazole derivatives, highlighting the compound's potential as a precursor for synthesizing heterocyclic compounds with diverse chemical properties (Maliszewska-Guz et al., 2005).

Physical Properties Analysis

The physical properties, including melting points, boiling points, solubility, and crystal structure, provide critical information for the compound's handling and application in further chemical processes. Such properties are typically assessed using various spectroscopic and crystallographic techniques.

Chemical Properties Analysis

The chemical properties encompass reactivity, stability, and interactions with other chemical entities. These are crucial for understanding the compound's potential utility in chemical synthesis, pharmaceutical development, or material science. For example, the study of substituted phenyl derivatives as alkaline phosphatase inhibitors showcases the application of similar compounds in enzyme inhibition, highlighting their chemical reactivity and potential therapeutic use (Iqbal et al., 2019).

Safety And Hazards

Without specific information about this compound, it’s difficult to provide a detailed safety profile. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.


Future Directions

The study of modified nucleosides is a vibrant field of research, with potential applications in areas like drug discovery, biochemistry, and molecular biology. This particular compound, with its unique modifications, could potentially be a subject of future studies to explore its properties and potential uses.


Please note that this analysis is based on the structure of the compound as indicated by its name and general knowledge about similar compounds. For a more accurate and detailed analysis, specific literature sources and experimental data would be needed.


properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S/c1-11-5-7-15(8-6-11)36-21-17-20(26-23(24)27-21)28(10-25-17)22-19(34-14(4)31)18(33-13(3)30)16(35-22)9-32-12(2)29/h5-8,10,16,18-19,22H,9H2,1-4H3,(H2,24,26,27)/t16-,18-,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKAWCGXGIQVPS-WGQQHEPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576957
Record name 6-[(4-Methylphenyl)sulfanyl]-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate

CAS RN

135041-23-5
Record name 6-[(4-Methylphenyl)sulfanyl]-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
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[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
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[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
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[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
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[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate

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